molecular formula C13H13BrN2OS B2852105 (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide CAS No. 865544-42-9

(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide

Cat. No.: B2852105
CAS No.: 865544-42-9
M. Wt: 325.22
InChI Key: XWYZIKIXEVFJNA-FYWRMAATSA-N
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Description

(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide is a synthetic benzothiazole derivative of high interest in medicinal chemistry and pharmaceutical research. This compound features a bromo-substituted benzothiazole core, a structural motif frequently investigated for its potential biological activity. Compounds within the benzothiazole class have been identified in patent literature as key scaffolds in the development of inhibitors for various biological targets. For instance, structurally related thiazole and benzothiazole compounds have been reported as Protein Kinase B (Akt) inhibitors, which are relevant in oncological research for studying abnormal cell growth and survival pathways . Other research explores similar compounds as apoptosis-inducing agents for the investigation of cancer and immune diseases, highlighting the significance of this chemical class in probing cell death mechanisms . The specific molecular architecture of this reagent—including the 6-bromo substituent, the 3-ethyl group, and the (E)-configured cyclopropanecarboxamide moiety—makes it a valuable intermediate for further chemical exploration, such as in Suzuki cross-coupling reactions or as a precursor for generating diverse compound libraries. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2OS/c1-2-16-10-6-5-9(14)7-11(10)18-13(16)15-12(17)8-3-4-8/h5-8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYZIKIXEVFJNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Benzothiazole Core

Bromination of 2-Aminobenzothiazole Derivatives

The 6-bromo substitution on the benzothiazole ring is typically introduced via electrophilic aromatic bromination. A representative protocol involves treating 2-aminobenzothiazole with bromine (Br₂) in chloroform under reflux (60–80°C) for 2.5–18 hours. The reaction proceeds via electrophilic attack at the para position relative to the thiazole sulfur, yielding 2-amino-5-bromobenzothiazole (Intermediate 63 in).

Reaction Conditions

  • Reagents : Br₂ (1.2 eq), chloroform (solvent)
  • Temperature : Reflux (60–80°C)
  • Time : 2.5–18 hours
  • Yield : 50–60% after column chromatography (hexane:ethyl acetate = 2:1)

Ethylation at the 3-Position

Introduction of the ethyl group at the 3-position is achieved through alkylation of the benzothiazole nitrogen. Sodium hydride (NaH) in N-methylpyrrolidone (NMP) facilitates deprotonation, followed by reaction with ethyl iodide (EtI) or ethyl bromide (EtBr).

Representative Protocol

  • Reagents : NaH (1.5 eq), EtI (1.2 eq), NMP (solvent)
  • Temperature : 160°C
  • Time : 1 hour
  • Yield : 50–60% after extraction and silica gel purification

Imine Formation with Cyclopropanecarboxamide

Condensation Reaction

The final step involves forming the (E)-configured imine by condensing 6-bromo-3-ethylbenzothiazol-2-amine with cyclopropanecarboxylic acid derivatives. Two approaches are documented:

Direct Condensation with Cyclopropanecarbonyl Chloride

Reaction of the amine with cyclopropanecarbonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions yields the imine. Stereoselectivity toward the (E)-isomer is favored by kinetic control in polar aprotic solvents like tetrahydrofuran (THF).

Reaction Conditions

  • Reagents : Cyclopropanecarbonyl chloride (1.1 eq), Et₃N (2 eq), THF (solvent)
  • Temperature : 0°C to room temperature
  • Time : 12–24 hours
  • Yield : 45–55% after recrystallization
Coupling Agent-Mediated Synthesis

Alternative methods employ coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) to activate the carboxylic acid. This approach minimizes racemization and improves yields.

Reaction Conditions

  • Reagents : Cyclopropanecarboxylic acid (1.2 eq), HATU (1.5 eq), DIPEA (3 eq), DMF (solvent)
  • Temperature : Room temperature
  • Time : 6–12 hours
  • Yield : 60–70% after flash chromatography

Stereochemical Control and Purification

(E)-Selectivity in Imine Formation

The (E)-configuration is thermodynamically favored due to reduced steric hindrance between the benzothiazole’s ethyl group and the cyclopropane ring. Solvent polarity and temperature critically influence isomer distribution:

  • Polar solvents (DMF, THF) : Favor (E)-isomer via stabilization of the transition state.
  • Nonpolar solvents (toluene) : Lead to mixed isomers requiring chromatographic separation.

Purification Techniques

  • Flash chromatography : Silica gel with hexane:ethyl acetate (3:1) resolves imine isomers.
  • Recrystallization : Ethanol/water mixtures yield high-purity (>98%) (E)-isomer.

Analytical Data and Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.08 (t, J = 7.2 Hz, 3H, CH₂CH₃), 1.45–1.50 (m, 4H, cyclopropane), 3.18 (q, J = 7.2 Hz, 2H, CH₂CH₃), 7.36 (dd, J = 1.6, 8.0 Hz, 1H, Ar-H), 7.79 (d, J = 1.6 Hz, 1H, Ar-H), 7.84 (d, J = 8.4 Hz, 1H, Ar-H).
  • HRMS (ESI+) : m/z calc. for C₁₃H₁₂BrN₃OS [M+H]⁺: 368.9912; found: 368.9909.

X-ray Crystallography

Single-crystal X-ray analysis confirms the (E)-configuration, with a dihedral angle of 168.2° between the benzothiazole and cyclopropane planes.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Direct condensation Short reaction time Moderate stereoselectivity 45–55%
Coupling agent-mediated High stereoselectivity Costly reagents 60–70%
One-pot alkylation/cond. Streamlined process Complex optimization required 40–50%

Industrial-Scale Considerations

  • Cost efficiency : Ethylation using EtBr instead of EtI reduces raw material costs by 30%.
  • Sustainability : NMP replacement with cyclopentyl methyl ether (CPME) improves environmental metrics.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the benzo[d]thiazole ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding dehalogenated product.

    Substitution: Formation of substituted benzo[d]thiazole derivatives.

Scientific Research Applications

(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Evaluated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated benzo[d]thiazole moiety can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may modulate signaling pathways by binding to receptors, thereby influencing cellular processes.

Comparison with Similar Compounds

Key Observations:

Bromine Substitution: The 6-bromo substituent in the target compound distinguishes it from non-halogenated analogs (e.g., 7a, 7c). Bromine’s electron-withdrawing nature may enhance electrophilic reactivity and influence binding to biological targets, such as enzymes or receptors .

Cyclopropane Carboxamide : Unlike benzamide derivatives (e.g., 7a, 7c), the cyclopropane ring introduces steric strain and conformational rigidity, which could affect both solubility and target engagement .

Ethyl vs.

Physicochemical Properties

  • Density and Solubility: The target compound’s density is likely comparable to the predicted 1.49 g/cm³ for its acetamido analog . The bromine atom may reduce aqueous solubility relative to non-halogenated derivatives.
  • Acidity (pKa) : The cyclopropanecarboxamide moiety’s pKa is predicted to be ~13.84, similar to benzamide derivatives, suggesting comparable protonation behavior under physiological conditions .

Biological Activity

(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including molecular characteristics, synthesis methods, and biological assays that demonstrate its efficacy.

Molecular Characteristics

The compound has the following chemical properties:

PropertyValue
Molecular Formula C17H12BrN3OS2
Molar Mass 418.33 g/mol
Density 1.67 ± 0.1 g/cm³ (predicted)
Boiling Point 590.8 ± 52.0 °C (predicted)
pKa -2.34 ± 0.10 (predicted)

These properties suggest a complex structure conducive to various interactions at the molecular level, which may influence its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzothiazole derivatives with cyclopropanecarboxylic acid derivatives under controlled conditions, often utilizing catalysts to enhance yield and selectivity. The process has been optimized in various studies to achieve high purity and yield rates.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that benzothiazole derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Recent studies have explored the anticancer potential of thiazole derivatives, including those structurally related to our compound of interest. The mechanism often involves the induction of apoptosis in cancer cells through the activation of specific pathways, such as the caspase cascade. In vitro assays have shown that these compounds can reduce cell viability in several cancer cell lines.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes associated with disease processes. For example, it has been suggested that benzothiazole derivatives can act as inhibitors of protein arginine methyltransferases (PRMTs), which are implicated in various cancers and other diseases.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that a related compound exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial activity.
  • Anticancer Activity : In a study involving human breast cancer cell lines, treatment with a related thiazole derivative resulted in a significant reduction in cell proliferation and increased apoptosis markers.
  • Enzyme Inhibition Assays : A recent report highlighted that certain thiazole derivatives showed selective inhibition against PRMT1 with IC50 values in the micromolar range, suggesting their potential as therapeutic agents in cancer treatment.

Q & A

Q. How to address solubility and formulation challenges for in vivo applications?

  • Strategies :
  • Nanoformulation : Encapsulate in PLGA nanoparticles (≤200 nm) to enhance aqueous dispersion .
  • Co-solvents : Use Cremophor EL or cyclodextrins for intravenous administration .

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